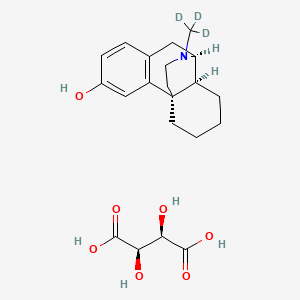

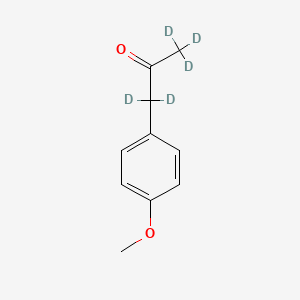

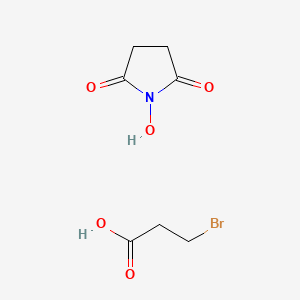

![molecular formula C19H18N2O2Se B562369 (3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione CAS No. 61253-80-3](/img/structure/B562369.png)

(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione” is a chemical compound with the molecular formula C19H18N2O3 . It’s worth noting that the exact compound you’re asking about seems to be less common in the literature, and most of the available information refers to a similar compound, "(3aS,6aR)-1,3-dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione" .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacological Applications

Research has highlighted the significance of hydantoin derivatives, closely related to the chemical structure of interest, in medicinal chemistry due to their versatile biological and pharmacological activities. Hydantoin, or imidazolidine-2,4-dione, is a non-aromatic five-membered heterocycle esteemed in drug discovery, evidenced by several medications like phenytoin and nitrofurantoin. These compounds exhibit a wide range of therapeutic and agrochemical applications, demonstrating potential in the synthesis of non-natural amino acids and their conjugates for medical use. The synthesis methodologies, including the Bucherer-Bergs reaction, are crucial in producing hydantoin and its derivatives, offering a pathway to create new organic compounds with therapeutic potentials (Shaikh et al., 2023).

Organic Synthesis and Chemical Transformations

The synthesis and transformation of azole derivatives, including imidazoles and thiazoles, are of particular interest due to their pharmacological importance. These compounds are integral to a wide range of synthetic drugs and exhibit insecticidal, antiblastic, sugar-lowering, and neurodegenerative activities. The review by Abdurakhmanova et al. (2018) systematizes methods for synthesizing 4-phosphorylated 1,3-azoles and discusses their chemical and biological properties, underscoring the role of these compounds in developing novel therapeutic agents (Abdurakhmanova et al., 2018).

Environmental Science and Pollution Treatment

The applications of redox mediators in treating organic pollutants using oxidoreductive enzymes highlight the relevance of such compounds in environmental science. Enzymatic approaches have shown promise in degrading various pollutants, with redox mediators enhancing the efficiency of this process. These findings suggest potential environmental applications for similar compounds in reducing pollution and treating industrial effluents, contributing significantly to environmental remediation efforts (Husain & Husain, 2007).

Propiedades

IUPAC Name |

(3aS,6aR)-1,3-dibenzyl-6,6a-dihydro-3aH-selenopheno[3,4-d]imidazole-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2Se/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJPFDYWPZACHY-IRXDYDNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H](C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661905 |

Source

|

| Record name | (3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione | |

CAS RN |

61253-80-3 |

Source

|

| Record name | (3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

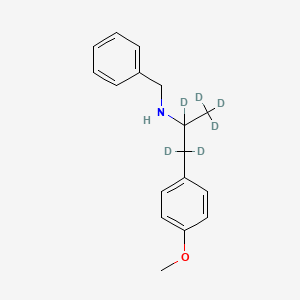

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)

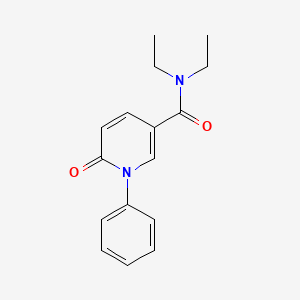

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)